molecular formula C12H12Br2N4OS B451724 4-BROMO-N'~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-BROMO-N'~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B451724
M. Wt: 420.13g/mol
InChI Key: YYHDTVKFPUOMNL-LZYBPNLTSA-N
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Description

4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with bromine and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide and 1-(5-bromo-2-thienyl)propan-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    1-(5-Bromo-2-thienyl)propan-1-one: A thienyl-substituted ketone used in the synthesis of the target compound.

    4-Bromo-2-nitroaniline: Another brominated compound with different functional groups.

Uniqueness

4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a pyrazole ring and a thienyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12Br2N4OS

Molecular Weight

420.13g/mol

IUPAC Name

4-bromo-N-[(E)-1-(5-bromothiophen-2-yl)propylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12Br2N4OS/c1-3-8(9-4-5-10(14)20-9)16-17-12(19)11-7(13)6-15-18(11)2/h4-6H,3H2,1-2H3,(H,17,19)/b16-8+

InChI Key

YYHDTVKFPUOMNL-LZYBPNLTSA-N

SMILES

CCC(=NNC(=O)C1=C(C=NN1C)Br)C2=CC=C(S2)Br

Isomeric SMILES

CC/C(=N\NC(=O)C1=C(C=NN1C)Br)/C2=CC=C(S2)Br

Canonical SMILES

CCC(=NNC(=O)C1=C(C=NN1C)Br)C2=CC=C(S2)Br

Origin of Product

United States

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